2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Crystal Structure and Conformational Analysis
- Research on derivatives of 1,3,5-triazine, such as 2,4-dimethoxy-1,3,5-triazine, reveals insights into their crystal structures and conformational behaviors. Studies like those by Fridman, Kapon, and Kaftory (2003) focus on understanding the molecular configurations and interactions, which are crucial for determining the physical and chemical properties of such compounds (Fridman, Kapon, & Kaftory, 2003).
Chemical Modification and Reactivity
- Investigations into the chemical reactivity of 1,2,4-triazin-6(1H)-ones, as conducted by Collins, Hughes, and Johnson (2000), provide insights into how such compounds can be modified and the potential applications of these modifications. This research is essential for understanding the versatility and potential utility of 1,3,5-triazine derivatives in various scientific applications (Collins, Hughes, & Johnson, 2000).
Synthesis and Structural Analysis
- The synthesis and structural analysis of compounds like 2,4-bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine, studied by Vennila et al. (2011), are critical for developing new triazine derivatives with potential applications in various fields of scientific research (Vennila et al., 2011).
Anticancer Activity
- Research into the anticancer activity of 1,3,5-triazine derivatives, such as the work by Sa̧czewski et al. (2006) and Makowska et al. (2018), highlights the potential therapeutic applications of these compounds in cancer treatment. These studies evaluate the efficacy of different triazine derivatives against various cancer cell lines, contributing to the development of new anticancer agents (Sa̧czewski et al., 2006), (Makowska et al., 2018).
Synthesis and Biological Screening
- The synthesis of novel 1,3,5-triazine derivatives, such as those studied by Dolzhenko et al. (2021) and Kushwaha & Sharma (2022), involves exploring various chemical reactions to create new compounds. These studies also include biological screening to assess the potential bioactivity of these compounds, which is crucial for identifying new drugs and therapeutic agents (Dolzhenko et al., 2021), (Kushwaha & Sharma, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O/c1-2-6-17(7-3-1)25-20-26-21(28-22(27-20)30-10-12-31-13-11-30)29-24-15-16-14-23-19-9-5-4-8-18(16)19/h1-9,14-15,23H,10-13H2,(H2,25,26,27,28,29)/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIKLALXAPYTCW-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CNC4=CC=CC=C43)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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